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molecular formula C12H14O2 B3105135 5-Ethoxy-1-tetralone CAS No. 152148-53-3

5-Ethoxy-1-tetralone

Cat. No. B3105135
M. Wt: 190.24 g/mol
InChI Key: KKCBQQIIVTVJIL-UHFFFAOYSA-N
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Patent
US07132419B2

Procedure details

A mixture of 5-hydroxy-1-tetralone (2.00 g) and sodium hydroxide (493 mg) was warmed in ethanol (40 mL) to 50° C. Ethyl iodide (3.94 mL) was then added and the reaction mixture was heated at reflux for 16 hours. The reaction mixture was diluted with 2N hydrochloric acid, extracted into ethyl acetate, dried and the solvent removed in vacuo to yield 5-ethoxy-1-tetralone as a white solid (2.06 g)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]2=[O:12].[OH-].[Na+].[CH2:15](I)[CH3:16]>C(O)C.Cl>[CH2:15]([O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]2=[O:12])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
493 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.94 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C2CCCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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